![molecular formula C23H24FN3O3 B2989705 N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-6-methoxy-1H-indole-2-carboxamide CAS No. 1797966-52-9](/img/structure/B2989705.png)
N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-6-methoxy-1H-indole-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The piperidine ring and the indole group would likely contribute to the compound’s three-dimensional structure.科学的研究の応用
Radioligand Development and Receptor Studies
- A study highlighted the synthesis of fluorinated derivatives of WAY 100635, which were radiolabeled with fluorine-18 for evaluating their biological properties in comparison with [11C]carbonyl WAY 100635. This research aims at developing radioligands for better statistical and quantification measurement of receptor distribution, specifically focusing on serotonin levels and receptor binding ratios in rat brain regions. The study suggests the potential of these compounds for assessing dynamic changes in serotonin levels and for static measurement of 5-HT1A receptor distribution (Lang et al., 1999).
Synthesis of Novel Chemical Entities
- Another study described the synthesis of novel benzodifuranyl derivatives, showcasing a methodology for creating new chemical structures with potential anti-inflammatory and analgesic properties. This research not only extends the chemical space of such compounds but also tests them as cyclooxygenase inhibitors, revealing their significant inhibitory activity and potential as therapeutic agents (Abu‐Hashem et al., 2020).
Antimicrobial and Antituberculosis Activity
- Research into the antimycobacterial properties of benzimidazole analogues of antituberculosis drug candidates has shown the in vitro activity of these compounds against Mycobacterium smegmatis. This area of study is crucial for the development of new treatments for tuberculosis, addressing the need for novel therapeutic agents due to drug resistance issues (Richter et al., 2022).
Pharmacokinetics and Drug Metabolism
- The study of the disposition and metabolism of novel anaplastic lymphoma kinase inhibitors in humans is essential for understanding their pharmacokinetic profiles and optimizing their therapeutic potential. Research in this domain focuses on elucidating the metabolic pathways and identifying principal circulating components and metabolites, which is fundamental for drug development processes (Renzulli et al., 2011).
作用機序
Target of Action
Given its structural similarity to fentanyl analogs , it may interact with opioid receptors, particularly the mu-opioid receptor, which is the primary target of fentanyl and its analogs .
Mode of Action
Based on its structural similarity to fentanyl analogs , it can be hypothesized that it may act as an agonist at the mu-opioid receptor, leading to inhibition of pain signaling pathways .
Biochemical Pathways
If it acts similarly to fentanyl analogs , it may inhibit the release of neurotransmitters involved in pain signaling, such as substance P, by binding to and activating the mu-opioid receptor .
Pharmacokinetics
Based on its structural similarity to fentanyl analogs , it can be hypothesized that it may have similar pharmacokinetic properties. Fentanyl and its analogs are typically well absorbed and distributed in the body, metabolized primarily by the liver, and excreted in urine .
Result of Action
If it acts similarly to fentanyl analogs , it may result in analgesia (pain relief) due to its potential interaction with the mu-opioid receptor .
特性
IUPAC Name |
N-[[1-(2-fluorobenzoyl)piperidin-4-yl]methyl]-6-methoxy-1H-indole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24FN3O3/c1-30-17-7-6-16-12-21(26-20(16)13-17)22(28)25-14-15-8-10-27(11-9-15)23(29)18-4-2-3-5-19(18)24/h2-7,12-13,15,26H,8-11,14H2,1H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVMTZCUDRKPCAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(N2)C(=O)NCC3CCN(CC3)C(=O)C4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-6-methoxy-1H-indole-2-carboxamide |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。